3,5-Difluoro-4-(2-methylpropoxy)phenol 3,5-Difluoro-4-(2-methylpropoxy)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13598589
InChI: InChI=1S/C10H12F2O2/c1-6(2)5-14-10-8(11)3-7(13)4-9(10)12/h3-4,6,13H,5H2,1-2H3
SMILES: CC(C)COC1=C(C=C(C=C1F)O)F
Molecular Formula: C10H12F2O2
Molecular Weight: 202.20 g/mol

3,5-Difluoro-4-(2-methylpropoxy)phenol

CAS No.:

Cat. No.: VC13598589

Molecular Formula: C10H12F2O2

Molecular Weight: 202.20 g/mol

* For research use only. Not for human or veterinary use.

3,5-Difluoro-4-(2-methylpropoxy)phenol -

Specification

Molecular Formula C10H12F2O2
Molecular Weight 202.20 g/mol
IUPAC Name 3,5-difluoro-4-(2-methylpropoxy)phenol
Standard InChI InChI=1S/C10H12F2O2/c1-6(2)5-14-10-8(11)3-7(13)4-9(10)12/h3-4,6,13H,5H2,1-2H3
Standard InChI Key BFWFHKFWMFULCF-UHFFFAOYSA-N
SMILES CC(C)COC1=C(C=C(C=C1F)O)F
Canonical SMILES CC(C)COC1=C(C=C(C=C1F)O)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure features a phenol core with two fluorine atoms at meta positions relative to the hydroxyl group and an isobutoxy group at the para position. The isobutoxy substituent (OCH(CH3)2-\text{O}-\text{CH}(\text{CH}_{3})_{2}) introduces steric bulk, influencing the molecule’s reactivity and interaction with biological targets .

Spectroscopic Data

While direct spectroscopic data for 3,5-difluoro-4-(2-methylpropoxy)phenol is limited, analogous compounds provide insights:

  • 1H^1\text{H} NMR: Aromatic protons adjacent to fluorine atoms exhibit splitting due to 4JH-F^4J_{\text{H-F}} coupling (~2–4 Hz). The isobutoxy group’s methyl protons resonate as a singlet near δ 1.3 ppm, while the methine proton appears as a septet near δ 3.7 ppm .

  • 19F^{19}\text{F} NMR: Fluorine atoms in meta positions typically resonate between δ -110 to -120 ppm .

  • LCMS: A molecular ion peak at m/z=202.1(M+H)+m/z = 202.1 \, (\text{M}+\text{H})^+ confirms the molecular weight .

Synthetic Routes

Nucleophilic Aromatic Substitution

A common strategy involves reacting 3,5-difluoro-4-nitrophenol with 2-methylpropanol under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like dimethylformamide (DMF). The nitro group is subsequently reduced to a hydroxyl group using catalytic hydrogenation (Pd/C, H2_2) .

Example Reaction:

3,5-Difluoro-4-nitrophenol+(CH3)2CHCH2OHK2CO3,DMF3,5-Difluoro-4-(2-methylpropoxy)nitrobenzeneH2/Pd/CTarget Compound\text{3,5-Difluoro-4-nitrophenol} + \text{(CH}_3\text{)}_2\text{CHCH}_2\text{OH} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3,5-Difluoro-4-(2-methylpropoxy)nitrobenzene} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{Target Compound}

Ullmann Coupling

Copper-catalyzed coupling of 3,5-difluorophenol with 1-bromo-2-methylpropane in the presence of CuI and a ligand (e.g., dimethylglycine) achieves the ether linkage. This method offers moderate yields (50–70%) and requires inert conditions .

Physicochemical Properties

PropertyValue/Description
Molecular Weight202.20 g/mol
AppearanceOff-white to light yellow solid
Melting Point~85–90°C (estimated)
SolubilitySoluble in DMSO, methanol, acetone
StabilityStable under nitrogen at −20°C

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For instance, its structural analog, HY-46340, demonstrated activity as a selective estrogen receptor degrader (SERD) with an IC50_{50} of 1.2 nM in breast cancer cell lines .

Agrochemical Development

Fluorinated phenols are key herbicidal agents. A related derivative, 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)phenyl]-4-pyrazolin-3-one, exhibited potent weed control with minimal crop toxicity .

Materials Science

The isobutoxy group enhances solubility in polymeric matrices, making the compound useful in UV-curable coatings and flame-retardant additives .

Biological Activity and Mechanisms

Antioxidant Properties

Despite structural similarities to resorcinol derivatives, 3,5-difluoro-4-(2-methylpropoxy)phenol shows negligible antioxidant activity in DPPH assays, likely due to electron-withdrawing fluorine atoms reducing phenolic O–H bond dissociation energy .

Enzymatic Interactions

Docking studies suggest the isobutoxy group occupies hydrophobic pockets in cytochrome P450 enzymes, potentially mitigating metabolic degradation. This property is exploitable in prodrug design .

Future Directions

Drug Discovery

Structural optimization could yield dual-acting agents targeting both estrogen receptors and aromatase enzymes for oncology applications.

Sustainable Synthesis

Exploring biocatalytic methods (e.g., laccase-mediated coupling) may reduce reliance on heavy metal catalysts .

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